
Preclinical Profile of Davalintide: A Novel Amylin
Mimetic for Obesity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Davalintide

Cat. No.: B10819330 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Davalintide (AC2307), a second-generation amylin mimetic, has

demonstrated significant potential as an anti-obesity agent in preclinical rodent models. This

technical guide provides an in-depth overview of the preclinical research findings for

Davalintide, with a focus on its pharmacological effects on body weight, food intake, and

underlying mechanisms of action. The document is intended for researchers, scientists, and

drug development professionals in the field of metabolic diseases. Davalintide is a chimeric

peptide of rat amylin and salmon calcitonin, designed to have enhanced potency and a longer

duration of action compared to native amylin.[1][2] Preclinical studies have shown that

Davalintide produces dose-dependent, durable, and fat-specific weight loss while preserving

lean mass and maintaining metabolic rate.[3][4] Although development was discontinued as it

did not surpass the efficacy of pramlintide in clinical trials, the preclinical data for Davalintide
provides valuable insights into the therapeutic potential of targeting amylin and calcitonin

receptor pathways for the treatment of obesity.[1]

Quantitative Data on Pharmacological Effects
The following tables summarize the key quantitative findings from preclinical studies on

Davalintide in rodent models.

Table 1: Effect of Acute Davalintide Administration on Food Intake
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Animal
Model

Administrat
ion Route

Dose
Change in
Food Intake

Duration of
Effect

Reference

Fasted Mice
Intraperitonea

l (IP)
10 µg/kg

~50%

reduction
Not Specified

Fasted Mice
Intraperitonea

l (IP)
100 µg/kg

~90%

reduction
Not Specified

Satiated Rats
Intraperitonea

l (IP)
5 µg/kg

Significant

reduction

Up to 23

hours

Table 2: Effect of Chronic Davalintide Infusion on Body Weight and Composition in Diet-

Induced Obese (DIO) Rats

Treatment
Duration

Davalintide
Dose
(µg/kg/day)

Body
Weight
Change

Fat Mass
Change

Lean Mass
Change

Reference

8 weeks 100
~15%

reduction

Significant

reduction

No significant

change

8 weeks 300
~20%

reduction

Significant

reduction

No significant

change

Key Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the

preclinical data. Below are the protocols for the key experiments cited in this guide.

Acute Food Intake Studies in Mice and Rats
Animal Models: Male NIH Swiss mice and male Sprague-Dawley rats were used. Animals

were individually housed in a temperature-controlled environment with a 12-hour light/dark

cycle.

Acclimation: Animals were acclimated to the housing conditions and handling for at least one

week prior to the experiments.
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Fasting Protocol (for mice): Mice were fasted for 18 hours before the injection of Davalintide
or vehicle.

Drug Administration: Davalintide or vehicle was administered via intraperitoneal (IP)

injection.

Food Intake Measurement: Pre-weighed food was provided immediately after injection, and

food intake was measured at various time points by weighing the remaining food.

Chronic Body Weight and Composition Studies in Diet-
Induced Obese (DIO) Rats

Obesity Induction: Male Long-Evans rats were fed a high-fat diet (e.g., 45% kcal from fat) for

several weeks to induce obesity.

Surgical Implantation of Osmotic Pumps: Alzet osmotic pumps were surgically implanted

subcutaneously in the dorsal region of the rats under isoflurane anesthesia. These pumps

were filled with Davalintide or vehicle to allow for continuous infusion.

Body Weight and Food Intake Monitoring: Body weight and food intake were measured daily

or weekly throughout the study period.

Body Composition Analysis: Body composition (fat mass and lean mass) was determined at

the beginning and end of the study using techniques such as dual-energy X-ray

absorptiometry (DEXA) or nuclear magnetic resonance (NMR).

c-Fos Immunohistochemistry for Neuronal Activation
Animal Model: Rats were used to study neuronal activation in the brain.

Drug Administration: Rats were administered Davalintide or vehicle via IP injection.

Perfusion and Tissue Processing: Two or eight hours after injection, rats were deeply

anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.

Brains were removed, post-fixed, and cryoprotected in sucrose solution.
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Immunohistochemistry: Brain sections were cut on a cryostat and stained for c-Fos, a marker

of neuronal activation, using a specific primary antibody against the c-Fos protein and a

corresponding secondary antibody conjugated to a detectable label.

Microscopy and Analysis: The number of c-Fos-positive cells was quantified in specific brain

regions of interest, such as the area postrema (AP), nucleus of the solitary tract (NTS), and

lateral parabrachial nucleus (LPBN), using a microscope.

Signaling Pathways and Mechanism of Action
Davalintide exerts its effects by acting as an agonist at amylin, calcitonin, and calcitonin gene-

related peptide (CGRP) receptors. These receptors are G protein-coupled receptors (GPCRs)

that, upon activation, initiate downstream signaling cascades. The primary site of action for the

anorectic effects of amylin analogs is the area postrema (AP) in the hindbrain, a region that

lacks a complete blood-brain barrier.
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Davalintide receptor binding and downstream signaling.

Activation of these receptors leads to the stimulation of intracellular signaling pathways,

including the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP), and

the activation of phospholipase C. These signaling events ultimately result in the activation of

downstream kinases such as Protein Kinase A (PKA) and Extracellular signal-regulated kinases

(ERK), which then modulate neuronal activity.
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The neuronal activation induced by Davalintide has been demonstrated through c-Fos

immunohistochemistry. Studies have shown that both Davalintide and amylin activate similar

brain nuclei, including the area postrema (AP), nucleus of the solitary tract (NTS), and lateral

parabrachial nucleus (LPBN). However, Davalintide exhibits an extended duration of c-Fos

expression compared to amylin (8 hours vs. 2 hours), which is consistent with its prolonged

duration of action in reducing food intake. Lesioning the AP abolishes the food intake-

suppressing effects of both Davalintide and amylin, confirming the critical role of this brain

region in mediating their anorectic effects.

Workflow for c-Fos neuronal activation studies.

In conclusion, the preclinical data for Davalintide robustly demonstrates its efficacy in reducing

food intake and promoting weight loss in rodent models of obesity. Its enhanced potency and

prolonged duration of action compared to native amylin highlight the potential of targeting the

amylin and calcitonin receptor systems. While clinical development was halted, the insights

gained from Davalintide's preclinical profile remain highly valuable for the ongoing

development of novel anti-obesity therapeutics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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